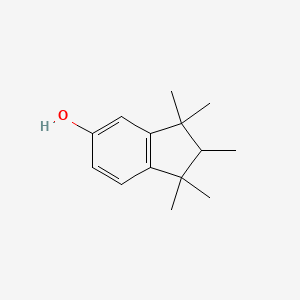

1,1,2,3,3-Pentamethylindan-5-ol

CAS No.: 34380-66-0

Cat. No.: VC19664455

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34380-66-0 |

|---|---|

| Molecular Formula | C14H20O |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 1,1,2,3,3-pentamethyl-2H-inden-5-ol |

| Standard InChI | InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |

| Standard InChI Key | OAZWKUSHEIWQKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |

Introduction

Synthesis and Manufacturing Processes

Sulfonation and Alkali Fusion

The synthesis begins with 1,1,2,3,3-pentamethylindane, which undergoes sulfonation to form 1,1,2,3,3-pentamethylindanesulfonic acid. This intermediate is fused with sodium hydroxide at 360°C, yielding 1,1,2,3,3-pentamethylindan-5-ol after neutralization and extraction . The reaction mechanism involves nucleophilic substitution, where the sulfonic acid group is replaced by a hydroxyl group under strongly basic conditions.

Catalytic Hydrogenation

Alternative routes employ catalytic hydrogenation of unsaturated precursors. For example, 1,1,2,3,3-pentamethylindan-5-ol is produced by hydrogenating 1,1,2,3,3-pentamethylindan-5-one using rhodium on carbon (5% Rh/C) under high-pressure hydrogen (1,025–1,500 psi) at 178°C . Raney nickel and palladium catalysts achieve similar results at 150–200°C, demonstrating the versatility of transition-metal catalysts in saturating the indane backbone .

Industrial-Scale Production

A patented large-scale synthesis involves:

-

Allylation: Reacting 1,1,2,3,3-pentamethylindan-5-ol with allyl chloride in methanol at 40°C for 24 hours .

-

Thermal Rearrangement: Heating the allylated intermediate (e.g., 5-(allyloxy)-1,1,2,3,3-pentamethylindane) at 180–200°C to induce Claisen rearrangement, forming 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol .

-

Acid-Catalyzed Cyclization: Treating the propenyl derivative with methanesulfonic acid or p-toluenesulfonic acid to cyclize and recover the final product .

The hydroxyl group enhances polarity compared to the parent hydrocarbon, improving solubility in polar aprotic solvents like tetrahydrofuran (THF).

Applications in Fragrance Chemistry

1,1,2,3,3-Pentamethylindan-5-ol is prized for its woody-amber odor profile, making it a key ingredient in premium perfumes and cosmetic formulations. Patent EP1262481A1 highlights its use in fragrances alongside derivatives like 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol, which exhibit enhanced longevity and diffusivity . In commercial products, it is often blended with musks and floral notes to create complex accords.

Olfactory Characteristics

-

Top Notes: Subtle green undertones from allyl/propenyl derivatives .

-

Heart Notes: Dominant woody and amber facets due to the indane backbone .

-

Base Notes: Long-lasting sweetness from methyl groups stabilizing the molecular structure .

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies are needed to establish exposure limits.

-

Synthetic Optimization: Exploring biocatalytic routes or flow chemistry to improve yield and sustainability.

-

Olfactory Mechanism: Molecular docking studies to identify receptor interactions responsible for its amber scent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume